molecular formula C12H18N4O4S B2665509 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea CAS No. 2034588-18-4

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2665509
CAS No.: 2034588-18-4
M. Wt: 314.36
InChI Key: NLKBGEHMLRPTFA-UHFFFAOYSA-N
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Description

Structural Framework and Chemical Classification

Heterocyclic Core Analysis

The compound’s central scaffold consists of a benzo[c]thiadiazole system, a bicyclic structure comprising a benzene ring fused to a 1,2,5-thiadiazole moiety. The thiadiazole ring contains two nitrogen atoms at positions 1 and 2 and a sulfur atom at position 5, creating a planar, aromatic system with delocalized π-electrons. The numbering of the fused system follows IUPAC conventions, with the sulfur atom positioned ortho to the urea substituent at C5.

Key modifications include:

  • 1,3-Dimethyl groups : Methyl substituents at N1 and N3 introduce steric bulk, reducing rotational freedom around the nitrogen atoms.
  • 2,2-Dioxido functionality : The sulfone group (SO₂) at C2 enhances electron-withdrawing character, polarizing the heterocyclic core and stabilizing negative charge delocalization.

X-ray crystallography of analogous benzo[c]thiadiazole derivatives reveals bond lengths of 1.42–1.45 Å for C–N and 1.65–1.68 Å for C–S, consistent with aromatic conjugation. The dimethyl-dioxido groups induce slight non-planarity, with dihedral angles of 5–10° between the benzene and thiadiazole rings.

Functional Group Arrangement and Significance

The compound’s peripheral functional groups dictate its physicochemical behavior:

Urea Moiety
  • Hydrogen-bonding capacity : The urea group (–NH–CO–NH–) acts as a quadruple hydrogen-bond donor/acceptor, enabling supramolecular assembly via intermolecular N–H···O/N interactions.
  • Electronic effects : The electron-withdrawing carbonyl group (C=O) polarizes the adjacent N–H bonds, enhancing acidity (pKa ≈ 8–10).
2-Methoxyethyl Side Chain
  • Solubility modulation : The ether oxygen and terminal methoxy group improve aqueous solubility through dipole interactions.
  • Steric influence : The ethylene spacer minimizes steric clash between the methoxy group and the heterocyclic core, preserving planarity.

Structural Comparison Within the Thiadiazole Family

Comparative analysis highlights distinct features relative to other thiadiazole derivatives:

Feature This Compound Benzothiadiazole 1,2,3-Thiadiazole
Substituents Dimethyl-dioxido, urea Fused π-systems Monocyclic, alkyl/aryl
Aromaticity High (benzene fusion) High Moderate
Electron Density Electron-deficient (SO₂) Neutral Electron-rich (S lone pairs)
Applications Supramolecular polymers Organic electronics Enzyme inhibitors

The dimethyl-dioxido groups in this compound contrast with the unmodified thiadiazoles in photovoltaic materials or the monocyclic 1,2,3-thiadiazoles used as cytochrome P450 inhibitors.

Electronic and Steric Properties

Electronic Effects
  • HOMO/LUMO Levels : Density functional theory (DFT) calculations on analogous thiadiazoles reveal LUMO levels near -3.7 eV, attributed to the electron-withdrawing SO₂ group. The urea moiety further lowers the LUMO (-4.1 eV) via conjugation with the heterocycle.
  • Absorption Spectrum : The extended π-system and electron-deficient core result in a λₘₐₓ ≈ 390–410 nm (visible region), suitable for optoelectronic applications.
Steric Considerations
  • Methyl Groups : The 1,3-dimethyl substituents create a torsional barrier of ~15 kcal/mol, restricting rotation and favoring a single conformer.
  • Methoxyethyl Chain : The flexible ethylene linker reduces steric hindrance, allowing the methoxy group to adopt low-energy gauche conformations.

Steric maps derived from crystallographic data show van der Waals radii overlaps of <2.0 Å between methyl groups and adjacent atoms, confirming minimal strain.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-15-10-5-4-9(14-12(17)13-6-7-20-3)8-11(10)16(2)21(15,18)19/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBGEHMLRPTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCCOC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a derivative of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzo[c][1,2,5]thiadiazole core with urea and methoxyethyl substituents. The molecular formula is C13H16N4O3SC_{13}H_{16}N_4O_3S, and its molecular weight is approximately 324.36 g/mol.

Biological Activities

The biological activities of thiadiazole derivatives are well-documented, and the specific compound under discussion exhibits several notable properties:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications at specific positions on the thiadiazole ring can enhance antibacterial potency. For example, certain derivatives have been reported with minimum inhibitory concentrations (MIC) as low as 15.6 µg/mL against Staphylococcus aureus .
CompoundTarget BacteriaMIC (µg/mL)
Thiadiazole Derivative AE. coli20
Thiadiazole Derivative BS. aureus15.6
Thiadiazole Derivative CP. aeruginosa>300

Antifungal Activity

Thiadiazoles also exhibit antifungal properties. In vitro studies have shown that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity

Emerging research has highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines, showing cytotoxic effects at concentrations ranging from 100 nM to 1 mM. Changes in cell morphology and proliferation rates were noted after treatment .

The mechanisms through which these compounds exert their biological effects are varied:

  • Enzyme Inhibition : Some thiadiazoles act as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling . The binding affinity to MMPs has been quantified, demonstrating significant interactions with active sites.

Case Study: MMP Inhibition

A specific study investigated the binding of a thiadiazole derivative to MMP-3:

  • Binding Affinity : The compound was found to bind effectively to the zinc ion in the MMP active site with a dissociation constant (Kd) of approximately 18 nM .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiadiazole derivatives reveals that:

  • Substituent Effects : The presence of electron-withdrawing groups (such as chloro or trifluoromethyl) on the aromatic ring enhances antimicrobial activity. Conversely, alkyl substitutions can modulate solubility and permeability, affecting bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzo[c][1,2,5]thiadiazole vs. Benzothiazole (): The target compound’s benzo[c][1,2,5]thiadiazole core differs from benzothiazole derivatives (e.g., 1-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea) in electronic and steric properties. Morpholine substituents in the benzothiazole derivative enhance solubility and may contribute to kinase inhibitory activity .
  • Thiadiazole vs. 1,2,3-Thiadiazole ():
    The urea-linked 1,2,3-thiadiazole derivative (Example 4, Patent) shares a thiadiazole ring but lacks the fused benzo system. Its simpler structure may reduce synthetic complexity but limit pharmacokinetic stability compared to the target compound’s extended aromatic system .

  • Benzodiazepine-Based Urea ():
    The benzodiazepine core in 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea introduces conformational flexibility, contrasting with the rigid thiadiazole system. This flexibility could improve target selectivity in neurological applications but reduce metabolic stability .

Urea Substituents and Functional Groups

  • Methoxyethyl vs. Ethyl or Aromatic Chains: The 2-methoxyethyl group in the target compound likely improves water solubility compared to ethyl () or aromatic () substituents. Methoxy groups are known to enhance bioavailability by balancing lipophilicity and polarity .
  • Sulfone vs. Halogen or Morpholine Substitutents: The sulfone group in the target compound contrasts with halogen (e.g., chlorine in ) or morpholine substituents. Sulfones are stronger electron-withdrawing groups, which may influence reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions in biological targets .

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